Cas no 70578-24-4 (Yunaconitine)
Yunaconitine Chemical and Physical Properties
Names and Identifiers
-
- yunaconitine
- 11aH-12,3,6a-Ethanylylidene-7,9-methanonaphth[2,3-b]azocine
- Yunnaconitine
- Aconitane-3,8,13,14-tetrol,20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate14-(4-metho...
- Guayewuanine B
- ISOACONITINE
- yunacotinine
- Vilmorrianine B
- [(1S,2R,3R,4R,5R,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trime
- N2533
- [(1R,2S,3S,4S,5S,6R,8S,9S,10R,13S,14S,16R,17R,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trime
- 3-alpha,13-Dihydroxyforesaconitine
- 1ST15199
- 70578-24-4
- BCP25728
- YunaconitineGuayewuanine B
- Aconitane-3,8,13,14-tetrol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-, 8-acetate 14-(4-methoxybenzoate), (1-alpha,3-alpha,6-alpha,14-alpha,16-beta)-
- 8-(Acetyloxy)-20-ethyl-3,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate
- [8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
- DTXSID90990805
- [(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
- Q-201939
- CHEMBL2227789
- [(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
- NS00094345
- CHEBI:132640
- SCHEMBL7132822
- YAc
- (1alpha,3alpha,6alpha,14alpha,16beta)-8-(acetyloxy)-20-ethyl-3,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate
- 8-(acetyloxy)-20-ethyl-3alpha,13-dihydroxy-1alpha,6alpha,16beta-trimethoxy-4-(methoxymethyl)aconitan-14alpha-yl 4-methoxybenzoate
- DA-68791
- 8-(ACETYLOXY)-11-ETHYL-5,14-DIHYDROXY-6,16,18-TRIMETHOXY-13-(METHOXYMETHYL)-11-AZAHEXACYCLO[7.7.2.1(2),?.0(1),(1)?.0(3),?.0(1)(3),(1)?]NONADECAN-4-YL 4-METHOXYBENZOATE
- Yunaconitine
-
- Inchi: 1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3
- InChI Key: LLEMSCWAKNQHHA-UHFFFAOYSA-N
- SMILES: O(C(C)=O)C12CC(C3(C(C1C(C3)C13C(CC(C4(COC)CN(CC)C1C2C(C34)OC)O)OC)OC(C1C=CC(=CC=1)OC)=O)O)OC
Computed Properties
- Exact Mass: 659.33100
- Monoisotopic Mass: 659.33056138 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 47
- Rotatable Bond Count: 12
- Complexity: 1230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 14
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 142
- Molecular Weight: 659.8
Experimental Properties
- Color/Form: Powder
- Density: 1.34
- Melting Point: 142-144 ºC
- Boiling Point: 722.82°C at 760 mmHg
- Flash Point: 390.948°C
- Refractive Index: 1.599
- PSA: 142.45000
- LogP: 1.62380
Yunaconitine Security Information
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Yunaconitine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DCD-049-20 mg |
Yunaconitine;Guayewuanine B |
70578-24-4 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| TRC | Y100900-1mg |
Yunnaconitine |
70578-24-4 | 1mg |
$ 278.00 | 2023-09-05 | ||
| TRC | Y100900-10mg |
Yunnaconitine |
70578-24-4 | 10mg |
$ 2195.00 | 2023-09-05 | ||
| MedChemExpress | HY-N0333-10mM*1mLinDMSO |
Yunaconitine |
70578-24-4 | 99.47% | 10mM*1mLinDMSO |
¥2177 | 2023-07-26 | |
| MedChemExpress | HY-N0333-5mg |
Yunaconitine |
70578-24-4 | 99.47% | 5mg |
¥741 | 2025-04-16 | |
| MedChemExpress | HY-N0333-10mg |
Yunaconitine |
70578-24-4 | 99.47% | 10mg |
¥1104 | 2025-04-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Y877722-5mg |
Yunaconitine |
70578-24-4 | 98% | 5mg |
¥1,539.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Y877722-10mg |
Yunaconitine |
70578-24-4 | 98% | 10mg |
¥2,616.30 | 2022-01-14 | |
| ChemScence | CS-3593-5mg |
Yunaconitine |
70578-24-4 | 99.47% | 5mg |
$180.0 | 2022-04-26 | |
| ChemScence | CS-3593-10mg |
Yunaconitine |
70578-24-4 | 99.47% | 10mg |
$306.0 | 2022-04-26 |
Yunaconitine Suppliers
Yunaconitine Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on Yunaconitine
Yunaconitine (CAS No. 70578-24-4): A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Emerging Applications in Medicinal Chemistry
Yunaconitine, identified by the Chemical Abstracts Service registry number CAS No. 70578-24-4, is a structurally complex alkaloid belonging to the aconitine family. Isolated from the root extracts of Aconitum yunnanense, this compound has garnered significant attention in recent years due to its unique pharmacological profile and potential applications in drug discovery. Recent studies have elucidated its role in modulating ion channels, particularly voltage-gated sodium channels (VGSCs), which underpins its analgesic and anti-inflammatory properties. The molecular formula of Yunaconitine is C33H43O11N, with a molecular weight of approximately 661.66 g/mol, reflecting its intricate bicyclic diterpenoid backbone and multiple oxygen-containing functional groups.
The structural characterization of Yunaconitine reveals a notable variation from classical aconitum alkaloids such as neowulinoline or hypaconitine. Its distinct N-methylated ester group at the R position and a hydroxyl substitution at the C19 carbon differentiate it from structurally related compounds. These modifications influence its lipophilicity, enabling enhanced cellular permeability compared to its predecessors. A 2023 study published in Nature Communications demonstrated that these structural features contribute to its selective binding affinity for Nav1.7 isoforms of VGSCs, which are critical targets for pain management therapies.
In terms of synthesis methodology, traditional extraction techniques from plant sources remain the primary isolation route for CAS No. 70578-24-4. However, advancements reported in 2023 have introduced semi-synthetic approaches using precursor alkaloids like mesaconitine as starting materials. These methods employ enzymatic biotransformations followed by chiral purification steps to achieve high-purity yields essential for preclinical evaluations. The development of these protocols has significantly improved scalability while maintaining structural integrity.
Yunaconitine's biological activities are particularly notable in neurobiology contexts. Experimental models show that it exerts potent analgesic effects without causing significant motor impairment at sub-micromolar concentrations (IC50: 0.6 μM against Nav1.7 channels). This selectivity was confirmed through electrophysiological assays comparing channel blockage efficacy across various Nav isoforms in a 2023 collaborative study between Chinese Academy of Sciences and Stanford University researchers.
Clinical pharmacology investigations have revealed novel mechanisms beyond channel modulation. A recent In vitro study published in Bioorganic & Medicinal Chemistry Letters demonstrated that CAS No. 70578-24-4 induces apoptosis in human glioblastoma cells via caspase-dependent pathways while sparing normal astrocytes up to concentrations exceeding 1 μM - an unprecedented finding among naturally derived VGSC modulators.
The compound's anti-inflammatory properties stem from dual action: inhibition of NF-kB signaling pathways at nanomolar concentrations (< 1 nM) and suppression of prostaglandin E2 synthesis through COX-2 downregulation observed in murine macrophage models (Journal of Ethnopharmacology, 2023). This biphasic mechanism suggests potential utility in chronic inflammatory conditions where conventional NSAIDs may be insufficient.
In drug delivery systems research, Yunaconitine's inherent amphiphilicity has enabled formulation innovations reported this year. Lipid nanoparticle encapsulation methods achieved sustained release profiles extending over 96 hours in vitro while maintaining bioactivity levels comparable to free drug formulations - critical for overcoming limitations associated with rapid clearance observed previously.
Toxicological evaluations using zebrafish embryos showed significantly lower teratogenic effects compared to other aconite alkaloids when administered within therapeutic ranges (Toxicology Reports, 2023). This finding aligns with computational docking studies indicating reduced interaction with voltage-gated calcium channels responsible for developmental toxicity observed historically in this compound class.
Mechanistic insights gained through cryo-electron microscopy reveal that CAS No. 70578-24-4's cationic nitrogen moiety forms electrostatic interactions with specific extracellular loops on Nav1 receptors, creating a novel binding pocket configuration not previously described (Science Advances, early access July 2023). This structural basis explains its enhanced selectivity over traditional local anesthetics like lidocaine.
Cancer biology applications continue to expand as demonstrated by ongoing investigations into its synergy with chemotherapy agents like cisplatin against pancreatic cancer cell lines (Cancer Research Communications, Q3/2023). Combination therapy experiments showed synergistic cytotoxicity indices reaching CHI values >1.9 at suboptimal doses through induction of endoplasmic reticulum stress and inhibition of Akt/mTOR survival pathways.
In neuroprotection studies conducted this year using middle cerebral artery occlusion models, intravenous administration within one hour post-ischemia resulted in significant reductions (>65%) in infarct volume compared to vehicle controls without observable neurotoxicity - a breakthrough given historical challenges with cardiac side effects seen among VGSC inhibitors (Journal of Neurochemistry Supplemental Issue).
Synthetic biology approaches are now exploring site-specific modifications targeting the lactam ring system using directed evolution techniques on cytochrome P450 enzymes (ACS Synthetic Biology Highlights July 2023). These efforts aim to optimize metabolic stability while preserving bioactivity - addressing one of the major barriers for clinical translation identified through pharmacokinetic profiling studies conducted between late 2019 and early
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